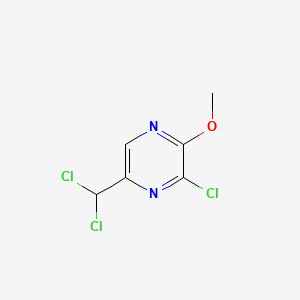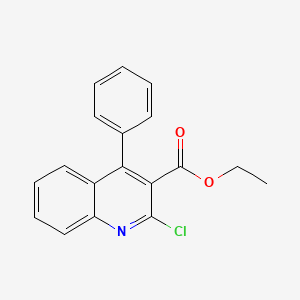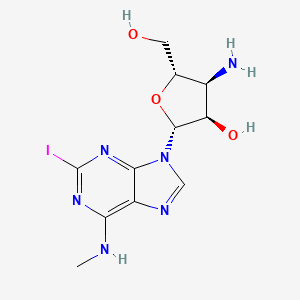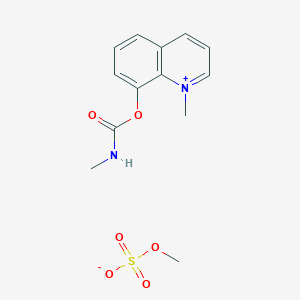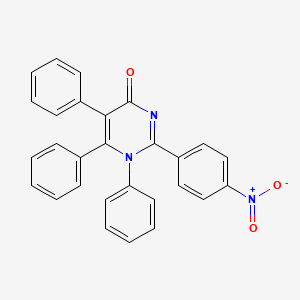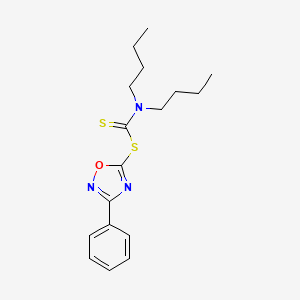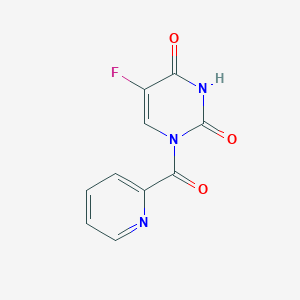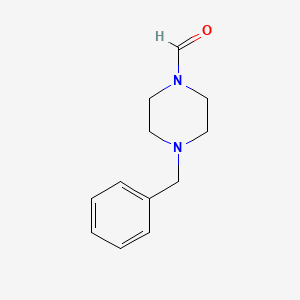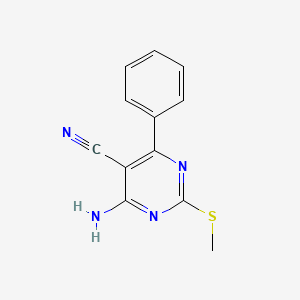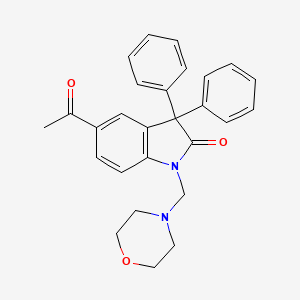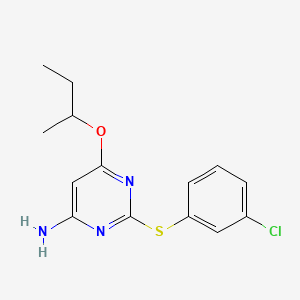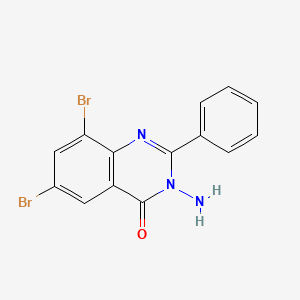
3-Amino-6,8-dibromo-2-phenylquinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-6,8-dibromo-2-phenylquinazolin-4(3H)-one is a quinazoline derivative known for its diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6,8-dibromo-2-phenylquinazolin-4(3H)-one typically involves the reaction of 3,5-dibromoaniline with benzoyl chloride to form 3,5-dibromo-N-phenylbenzamide. This intermediate is then cyclized using ammonium formate to yield the desired quinazoline derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for maximizing yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-6,8-dibromo-2-phenylquinazolin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The amino and bromine groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and aryl halides, with conditions such as refluxing in ethanol.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
Substitution: Formation of various substituted quinazoline derivatives.
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: As an anticonvulsant agent, it has shown promising results in preclinical studies.
Biological Research: Used in the synthesis of Schiff bases, which are evaluated for their antimicrobial and antifungal activities.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The exact mechanism of action of 3-Amino-6,8-dibromo-2-phenylquinazolin-4(3H)-one is not fully understood. it is believed to interact with specific molecular targets in the central nervous system, modulating neurotransmitter activity and exerting anticonvulsant effects. The compound may also inhibit certain enzymes or receptors involved in seizure activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-2-phenylquinazolin-4(3H)-one: Lacks the bromine substituents, which may affect its biological activity.
6,8-Dibromo-2-phenylquinazolin-4(3H)-one: Lacks the amino group, which may influence its reactivity and applications.
Uniqueness
3-Amino-6,8-dibromo-2-phenylquinazolin-4(3H)-one is unique due to the presence of both amino and bromine groups, which contribute to its distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a variety of chemical reactions and enhance its potential as a versatile pharmacophore .
Eigenschaften
CAS-Nummer |
89258-55-9 |
|---|---|
Molekularformel |
C14H9Br2N3O |
Molekulargewicht |
395.05 g/mol |
IUPAC-Name |
3-amino-6,8-dibromo-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C14H9Br2N3O/c15-9-6-10-12(11(16)7-9)18-13(19(17)14(10)20)8-4-2-1-3-5-8/h1-7H,17H2 |
InChI-Schlüssel |
SFBJDXRAHRTXDT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3Br)Br)C(=O)N2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


